Superior Esophagitis Healing at Half Dose: Dexrabeprazole 10 mg vs Rabeprazole 20 mg
In a randomized, double-blind clinical study of 50 GERD patients, dexrabeprazole 10 mg once daily demonstrated significantly superior endoscopic lesion healing compared to rabeprazole 20 mg once daily over 28 days [1]. The improvement/healing of esophagitis was observed in 95.2% of dexrabeprazole patients versus 65.2% of rabeprazole patients (P = 0.036) [1].
| Evidence Dimension | Endoscopic improvement/healing of esophagitis |
|---|---|
| Target Compound Data | 95.2% (20 of 21 patients with baseline esophagitis) |
| Comparator Or Baseline | Rabeprazole 20 mg: 65.2% (15 of 23 patients with baseline esophagitis) |
| Quantified Difference | Absolute difference: 30.0%; Relative risk reduction (RRR): 46%; Number needed to treat (NNT): 3 |
| Conditions | Randomized, double-blind, 28-day clinical study in GERD patients (n=50); endoscopic assessment at baseline and day 28 |
Why This Matters
Achieving 30% higher endoscopic healing with half the active pharmaceutical ingredient (API) dose enables dose reduction strategies, potentially lowering systemic drug exposure and manufacturing costs.
- [1] Pai V, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World Journal of Gastroenterology. 2007;13(30):4100-4102. doi:10.3748/wjg.v13.i30.4100. View Source
